molecular formula C17H20SSn B14507934 Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane CAS No. 62762-10-1

Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane

Cat. No.: B14507934
CAS No.: 62762-10-1
M. Wt: 375.1 g/mol
InChI Key: YVVAKUDDKPUXEV-UHFFFAOYSA-N
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Description

Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group substituted with phenyl and phenylsulfanyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane typically involves the reaction of trimethyltin chloride with a suitable vinyl stannane precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the organotin compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various fields. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane involves its interaction with molecular targets through its tin atom and vinyl group. The compound can form coordination complexes with various substrates, facilitating catalytic processes and chemical transformations. The phenylsulfanyl group also plays a role in modulating the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]silane: Similar structure but with a silicon atom instead of tin.

    Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]germane: Similar structure but with a germanium atom instead of tin.

    Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]lead: Similar structure but with a lead atom instead of tin.

Uniqueness

Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity and the ability to form stable organometallic complexes. These properties make it particularly valuable in catalysis and organic synthesis compared to its silicon, germanium, and lead analogs.

Properties

CAS No.

62762-10-1

Molecular Formula

C17H20SSn

Molecular Weight

375.1 g/mol

IUPAC Name

trimethyl-(2-phenyl-1-phenylsulfanylethenyl)stannane

InChI

InChI=1S/C14H11S.3CH3.Sn/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;;;;/h1-11H;3*1H3;

InChI Key

YVVAKUDDKPUXEV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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